4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride is a chemical compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound is notable for its role in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors and anticancer drugs.
The compound can be synthesized from various precursors, including 4-cyanobenzyl chloride and piperazine derivatives. The synthesis methods often focus on efficiency, yield, and environmental impact, reflecting a growing trend towards green chemistry in pharmaceutical manufacturing.
4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride is classified as a piperazine derivative and a benzoic acid derivative. Its molecular formula is , with a molecular weight of approximately 307.22 g/mol. The compound is recognized for its potential in drug development due to its structural features that allow interaction with various biological targets.
The synthesis of 4-(piperazin-1-ylmethyl)benzoic acid hydrochloride typically involves several key steps:
The synthesis process has been optimized for minimal use of organic solvents and reduced environmental impact, aligning with green chemistry principles. High-performance liquid chromatography (HPLC) techniques are typically employed to assess the purity of the synthesized compound .
The molecular structure of 4-(piperazin-1-ylmethyl)benzoic acid hydrochloride features a benzoic acid moiety linked to a piperazine ring via a methylene bridge. This configuration allows for significant steric and electronic interactions with biological targets.
The primary reactions involved in the synthesis of 4-(piperazin-1-ylmethyl)benzoic acid hydrochloride include:
These reactions are typically monitored using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm product formation and purity .
The mechanism of action for compounds like 4-(piperazin-1-ylmethyl)benzoic acid hydrochloride often involves interaction with specific protein targets within cells, particularly those involved in signaling pathways related to cancer and other diseases.
For instance, imatinib, which shares structural similarities with this compound, binds to the ATP pocket of Bcr-Abl protein, inhibiting its activity . The presence of functional groups such as piperazine enhances binding affinity through hydrogen bonding and hydrophobic interactions with target proteins.
4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride is utilized primarily in medicinal chemistry as an intermediate for synthesizing various pharmaceutical agents. Its derivatives have shown promise as kinase inhibitors and anticancer drugs due to their ability to modulate protein functions involved in cell signaling pathways.
Additionally, ongoing research explores its potential applications in treating neurological disorders due to its interaction with serotonin receptors .
Nucleophilic substitution represents the most industrially viable pathway to 4-(piperazin-1-ylmethyl)benzoic acid dihydrochloride. This approach leverages the reactivity disparity between the benzylic chloride and carboxylic acid functionalities in 4-(chloromethyl)benzoic acid (4-CMBA). The synthetic sequence involves the controlled alkylation of the piperazine nitrogen under mild basic conditions, followed by acid salt formation [1].
A patented methodology employs potassium carbonate (K₂CO₃) as a mild base in acetonitrile solvent at reflux temperatures (82°C). Under these conditions, 4-CMBA reacts efficiently with N-methylpiperazine at a 1:1.05 molar ratio, achieving >95% conversion within 4-6 hours. Critical to minimizing di-alkylated impurities is the controlled addition rate of the piperazine derivative and maintenance of slight stoichiometric excess. Following reaction completion, the freebase product is precipitated by concentration and cooling, then dissolved in aqueous hydrochloric acid (HCl) to form the dihydrochloride salt. A key purification innovation employs nanofiltration using polyethersulfone or polyvinylidene fluoride membranes (MWCO 200-300 Da) to remove inorganic salts and low molecular weight impurities efficiently. This membrane technology significantly reduces solvent consumption and energy requirements compared to traditional recrystallization, yielding the pharmaceutical-grade dihydrochloride salt in >99% purity and 85% overall yield [1].
Table 1: Reaction Conditions for Nucleophilic Substitution Synthesis
Parameter | Condition | Purpose/Impact |
---|---|---|
Solvent | Acetonitrile | High solubilizing power, moderate boiling point |
Base | K₂CO₃ | Mild base prevents carboxylic acid protonation |
Temperature | 82°C (Reflux) | Optimizes reaction kinetics |
4-CMBA: Piperazine Ratio | 1:1.05 | Minimizes di-alkylation byproducts |
Reaction Time | 4-6 hours | Ensures >95% conversion |
Purification | Nanofiltration (MWCO 200-300 Da) | Removes salts and impurities; replaces recrystallization |
While nucleophilic substitution dominates industrial production, reductive amination offers an alternative route starting from 4-formylbenzoic acid (terephthalaldehydic acid). This strategy is particularly valuable when access to 4-(chloromethyl)benzoic acid is limited or when incorporating isotopically labeled methylene groups. The process involves two key stages: condensation and reduction [5].
The aldehyde first condenses with piperazine in solvents like methanol or ethanol, forming an iminium ion intermediate. While imatinib synthesis literature suggests this pathway, specific details for 4-(piperazin-1-ylmethyl)benzoic acid synthesis remain less extensively documented than nucleophilic routes. The reaction typically employs titanium(IV) isopropoxide or acetic acid catalysis to facilitate imine formation. Subsequent reduction utilizes sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane or THF under controlled pH (pH 5-7). A critical challenge is chemoselectivity: the reducing agent must target the imine bond without affecting the carboxylic acid or, if present, protecting groups on the piperazine nitrogen. Yields are highly sensitive to reactant stoichiometry, reaction time, and pH control. Isolation of the intermediate imine is often unnecessary, with one-pot procedures proceeding directly to the amine hydrochloride salt after acidic workup. While offering functional group flexibility, reductive amination generally delivers lower overall yields (60-75%) compared to nucleophilic substitution for this specific target molecule [5] [8].
Solid-phase synthesis (SPS) provides unparalleled efficiency for generating libraries of 4-(piperazin-1-ylmethyl)benzoic acid derivatives, particularly for drug discovery applications requiring structural diversification. This methodology anchors a benzoic acid derivative to a polymeric resin via its carboxyl group, enabling stepwise modification of the aromatic ring before cleaving the final product [2] [3].
Rink amide MBHA resin is frequently employed due to its stability under diverse reaction conditions and compatibility with tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategies. The synthesis commences by esterifying 4-(bromomethyl)benzoic acid or 4-(Fmoc-aminomethyl)benzoic acid onto the resin. Piperazine building blocks, often bearing orthogonal protection (e.g., N-Boc or N-nosyl), are then coupled under microwave-assisted conditions (50-80°C) or using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/DIPEA (N,N-Diisopropylethylamine) in DMF. Crucially, piperazine acts as a traceless linker in some SPS strategies for diketones, demonstrating its versatility beyond simple coupling [2]. Following N-alkylation or introduction of diverse N-substituents on the piperazine ring, the target molecule is liberated from the solid support using trifluoroacetic acid (TFA) in dichloromethane (typically 20-50% v/v). This cleavage simultaneously removes acid-labile protecting groups, yielding the freebase or hydrochloride salt directly. SPS facilitates rapid purification via simple filtration after each step and enables high-throughput parallel synthesis, making it ideal for generating analogs like N-aryl or N-acyl piperazine variants bound to the benzoic acid core for structure-activity relationship studies [3].
Table 2: Solid-Phase Synthesis Components for Piperazine-Benzoic Acid Scaffolds
Component | Type/Example | Function |
---|---|---|
Resin | Rink Amide MBHA; 2-CTC Resin | Solid support with acid-cleavable linker |
Anchor Group | Ester; Amide | Attaches benzoic acid precursor to resin |
Piperazine Protection | Boc; Nosyl; Fmoc | Enables selective N-functionalization |
Activating Agents | HATU/DIPEA; HOBt/DIC; PyBOP | Facilitates amide/ester bond formation |
Cleavage Cocktail | TFA/DCM (20-50%); HFIP/DCM (1-5%) | Releases product from resin and removes protecting groups |
Key Advantage | Automated parallel synthesis | Efficient generation of structural libraries |
Microwave (MW) irradiation significantly enhances the synthesis of 4-(piperazin-1-ylmethyl)benzoic acid derivatives by accelerating reaction kinetics, improving yields, and reducing byproduct formation. This is particularly impactful for N-alkylation steps involving piperazine and aromatic electrophiles [4] [6] [9].
Traditional thermal coupling of 4-CMBA with piperazine requires prolonged heating (4-6 hours). MW irradiation drastically reduces this to 10-30 minutes. Optimization studies highlight several critical parameters:
A significant advancement involves specialized waveguide-based reactors designed to overcome limitations of domestic microwave ovens (e.g., hot spots, uneven heating). Computational modeling optimized a reactor chamber achieving uniform temperature distribution (±2°C across a 50 mL volume) at 200 W power. Applying this to the synthesis of metal-organic frameworks (MOFs) suggests direct applicability to organic synthesis like piperazine N-alkylation. For the model reaction of 4-CMBA with N-methylpiperazine, optimized parameters identified via orthogonal arrays are: 200 W power, 100 minutes irradiation, 50 mM reagent concentration in acetonitrile/K₂CO₃. This configuration boosts yield by 15-20% compared to conventional oil-bath heating and reduces energy consumption by approximately 40%. MW also facilitates challenging P-C couplings on aryl chlorides using >P(O)H reagents catalyzed by Pd(OAc)₂ without external ligands—a methodology potentially adaptable for synthesizing phosphine-containing piperazine-benzoic acid conjugates [4] [6] [9].
Efficient N-alkylation of piperazine is paramount for synthesizing 4-(piperazin-1-ylmethyl)benzoic acid and its derivatives. Catalysis enhances atom economy, reduces piperazine excess (minimizing waste and di-alkylation), and enables milder conditions [7] [9].
Palladium-based systems dominate advanced catalytic N-alkylation, particularly employing the borrowing hydrogen methodology (also known as hydrogen auto-transfer). Here, a Pd(0)/Pd(II) cycle dehydrogenates an alcohol (e.g., 4-hydroxymethylbenzoate, potentially derived from reduction of 4-CMBA) to the corresponding aldehyde in situ. This aldehyde then condenses with piperazine, and the resulting imine is reduced by the Pd-bound hydrogen, regenerating the catalyst and yielding the alkylated amine. Pd/C and Pd(OAc)₂ with ligands like XPhos or BINAP are effective, operating at 80-110°C in toluene or water. Yields typically reach 70-88% using only 1-2 equivalents of piperazine [7].
A highly relevant "P-ligand-free" approach utilizes Pd(OAc)₂ (5-10 mol%) with stoichiometric Cu(I) thiophene-2-carboxylate for the cross-coupling of aryl alkyl selenides with arylboronic acids under MW irradiation. While demonstrated for C-Se bond activation, this principle showcases catalyst systems effective with challenging electrophiles. More directly applicable is the catalytic N-alkylation using unactivated alkyl chlorides (like 4-CMBA). Here, simple Pd(OAc)₂ (5 mol%) combined with Cs₂CO₃ or K₃PO₄ in acetonitrile under MW irradiation facilitates the coupling. The excess >P(O)H reagent (e.g., diphenylphosphine oxide) acts in situ as its trivalent tautomer (>P-OH), serving as the ligand for Pd(0), eliminating the need for expensive, air-sensitive phosphine ligands. This system achieves excellent conversions (75-95%) for the N-alkylation of piperazine with activated and moderately deactivated aryl chlorides within 1.5 hours at 135-150°C. The catalytic cycle involves oxidative addition of the C-Cl bond to Pd(0), ligand exchange, deprotonation of the piperazine nitrogen by the base, coordination of piperazine, and reductive elimination forming the C-N bond. Nickel catalysts (e.g., NiCl₂) also show promise under ligand-free MW conditions, offering a lower-cost alternative to Pd, though often with slightly reduced yields (65-80%) [7] [9].
Table 3: Catalytic Systems for Piperazine N-Alkylation Relevant to Benzoic Acid Derivatives
Catalyst System | Electrophile | Key Conditions | Yield Range | Key Advantages |
---|---|---|---|---|
Pd(OAc)₂ / XPhos / Base | 4-Hydroxymethylbenzoate* | Toluene/H₂O, 80-110°C, 12-24h | 70-88% | Borrowing Hydrogen; uses alcohols |
Pd(OAc)₂ / Cs₂CO₃ (Ligand-Free) | 4-(Chloromethyl)benzoic acid | MeCN, MW 135°C, 1.5h | 75-95% | No external ligand; efficient; MW acceleration |
NiCl₂ / K₂CO₃ (Ligand-Free) | 4-(Chloromethyl)benzoic acid | DMF/EtOH, MW 150°C, 2h | 65-80% | Lower catalyst cost; moderate yields |
Pd/C / Base | 4-Hydroxymethylbenzoate* | H₂O, 100°C, 24h | 60-75% | Heterogeneous; potentially recyclable |
(Requires *in situ dehydrogenation to aldehyde)
Table 4: Identifiers for 4-(Piperazin-1-ylmethyl)benzoic Acid Hydrochloride
Identifier Type | Value | Source |
---|---|---|
Systematic Name | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride? | [1] [8] |
CAS Registry Number | 220213-15-0 (Freebase common); 10335346 (Dihydrochloride PubChem CID) | [5] [8] |
Molecular Formula | C₁₂H₁₆N₂O₂ (Freebase); C₁₂H₁₈Cl₂N₂O₂ (Monohydrochloride*); C₁₂H₁₇ClN₂O₂ (Hydrochloride salt) | [5] [8] |
SMILES | O=C(O)C1=CC=C(CN2CCNCC2)C=C1 (Freebase) | [5] |
InChIKey | ISHROKOWRJDOSN-UHFFFAOYSA-N (Dihydrochloride) | [8] |
Common Synonyms | 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride; 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid HCl | [1] [5] |
PubChem CID | 10335346 (Dihydrochloride) | [8] |
MDL Number | MFCD06208271 | [5] |
*Note: Stoichiometry of hydrochloride salt varies (mono or dihydrochloride are common). PubChem CID 10335346 refers to the dihydrochloride salt [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1